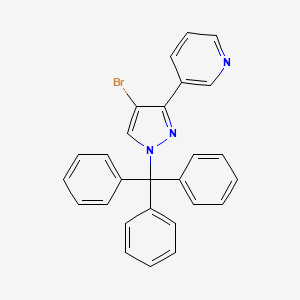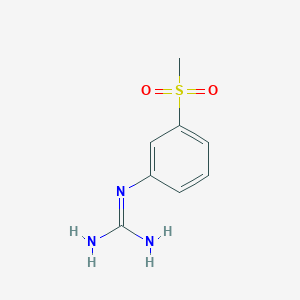
Butanoic acid, 3-oxo-, 2-phenoxyethyl ester
概要
説明
Butanoic acid, 3-oxo-, 2-phenoxyethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenoxyethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 2-phenoxyethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 3-oxo-, 2-phenoxyethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Butanoic acid, 3-oxo-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of butanoic acid, 3-oxo-, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can then participate in various biochemical reactions. The phenoxyethyl group may also interact with cellular receptors or enzymes, influencing biological processes.
類似化合物との比較
Similar Compounds
- Butanoic acid, 3-oxo-, 2-propenyl ester
- Butanoic acid, 3-oxo-, propyl ester
- Butanoic acid, 3-oxo-, butyl ester
Uniqueness
Butanoic acid, 3-oxo-, 2-phenoxyethyl ester is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to other similar esters.
特性
IUPAC Name |
2-phenoxyethyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKVONYXJNKQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481805 | |
| Record name | Butanoic acid, 3-oxo-, 2-phenoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57582-44-2 | |
| Record name | Butanoic acid, 3-oxo-, 2-phenoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Dimethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B8140165.png)



![2-[4-(Carboxymethyl)cyclohexyl]acetic acid](/img/structure/B8140188.png)
![(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one](/img/structure/B8140205.png)

![6-methyl-1H-pyrazolo[3,4-c]pyrazole](/img/structure/B8140228.png)

